Cas no 1206993-07-8 (1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one)
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3-Dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]ethanone
- 1206993-07-8
- 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- F2964-2135
- 1-(2,3-dihydroindol-1-yl)-2-(1,5-diphenylimidazol-2-yl)sulfanylethanone
- 1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one
- AKOS024477303
-
- Inchi: 1S/C25H21N3OS/c29-24(27-16-15-20-11-7-8-14-22(20)27)18-30-25-26-17-23(19-9-3-1-4-10-19)28(25)21-12-5-2-6-13-21/h1-14,17H,15-16,18H2
- InChI Key: ZTOWDPDMJLZXOM-UHFFFAOYSA-N
- SMILES: S(C1=NC=C(C2C=CC=CC=2)N1C1C=CC=CC=1)CC(N1C2C=CC=CC=2CC1)=O
Computed Properties
- Exact Mass: 411.14053348g/mol
- Monoisotopic Mass: 411.14053348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 575
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 63.4Ų
Experimental Properties
- Density: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 688.9±65.0 °C(Predicted)
- pka: 2.06±0.60(Predicted)
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2964-2135-2μmol |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one |
1206993-07-8 | 90%+ | 2μl |
$57.0 | 2023-04-29 | |
| Life Chemicals | F2964-2135-5μmol |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one |
1206993-07-8 | 90%+ | 5μl |
$63.0 | 2023-04-29 | |
| Life Chemicals | F2964-2135-10μmol |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one |
1206993-07-8 | 90%+ | 10μl |
$69.0 | 2023-04-29 | |
| Life Chemicals | F2964-2135-20μmol |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one |
1206993-07-8 | 90%+ | 20μl |
$79.0 | 2023-04-29 | |
| Life Chemicals | F2964-2135-1mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one |
1206993-07-8 | 90%+ | 1mg |
$54.0 | 2023-04-29 | |
| Life Chemicals | F2964-2135-2mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one |
1206993-07-8 | 90%+ | 2mg |
$59.0 | 2023-04-29 | |
| Life Chemicals | F2964-2135-3mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one |
1206993-07-8 | 90%+ | 3mg |
$63.0 | 2023-04-29 | |
| Life Chemicals | F2964-2135-4mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one |
1206993-07-8 | 90%+ | 4mg |
$66.0 | 2023-04-29 | |
| Life Chemicals | F2964-2135-5mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one |
1206993-07-8 | 90%+ | 5mg |
$69.0 | 2023-04-29 | |
| Life Chemicals | F2964-2135-10mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one |
1206993-07-8 | 90%+ | 10mg |
$79.0 | 2023-04-29 |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one
Compound 1206993-07-8: A Comprehensive Overview
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one (CAS No. 1206993-07-8) is a complex organic molecule with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its indole moiety, imidazole ring, and sulfanyl group, which collectively contribute to its intriguing chemical properties and potential biological activities.
Recent studies have highlighted the importance of indole-containing compounds in drug discovery. The indole ring in this molecule is a key structural feature that often contributes to bioactivity. Researchers have explored the role of indole derivatives in modulating various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. The presence of the imidazole ring further enhances the molecule's potential for hydrogen bonding and π-interactions, which are critical for its interaction with biological targets.
The sulfanyl group (S-methyl group) in the compound plays a crucial role in stabilizing the molecule's structure and influencing its reactivity. Sulfur-containing compounds are known for their ability to act as antioxidants and modulators of cellular signaling pathways. Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various enzymes and receptors, providing insights into its potential therapeutic applications.
One of the most promising areas of research involving compound 1206993-07-8 is its potential as an anticancer agent. Studies have shown that indole-based compounds can induce apoptosis in cancer cells by targeting specific oncogenes or inhibiting key enzymes involved in cell proliferation. The combination of the indole, imidazole, and sulfanyl groups in this molecule creates a unique pharmacophore that may enhance its selectivity for cancer cells over normal cells.
In addition to its therapeutic potential, this compound has also been investigated for its role in neuroprotection. The imidazole ring is known to interact with nicotinamide adenine dinucleotide (NADH) coenzyme systems, which are critical for energy production in neurons. Recent experiments have demonstrated that this compound can protect against oxidative stress-induced neuronal damage, suggesting its potential as a neuroprotective agent.
The synthesis of compound 1206993-07-8 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to improve yield and purity, making this compound more accessible for further studies. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process.
From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR, IR, and MS. These analyses have confirmed the molecular structure and provided insights into its conformational flexibility and stability under different conditions.
In conclusion, compound 1206993-07-8 represents a fascinating example of how complex organic molecules can be designed to target specific biological pathways. With ongoing research into its pharmacokinetics, toxicity profiles, and clinical applications, this compound holds great promise for advancing both medicinal chemistry and therapeutic development.
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